molecular formula C42H32BrN B2948591 1-Benzyl-2,3,4,5,6-pentaphenylpyridin-1-ium bromide CAS No. 71140-67-5

1-Benzyl-2,3,4,5,6-pentaphenylpyridin-1-ium bromide

Cat. No.: B2948591
CAS No.: 71140-67-5
M. Wt: 630.629
InChI Key: IQVKNFKAIMVGOE-UHFFFAOYSA-M
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Description

1-Benzyl-2,3,4,5,6-pentaphenylpyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C42H32BrN. It is known for its unique structure, which includes a pyridinium core substituted with five phenyl groups and a benzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2,3,4,5,6-pentaphenylpyridin-1-ium bromide typically involves the quaternization of a pyridine derivative. One common method includes the reaction of 2,3,4,5,6-pentaphenylpyridine with benzyl bromide in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at elevated temperatures to ensure complete quaternization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2,3,4,5,6-pentaphenylpyridin-1-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions can yield the corresponding alcohol, while oxidation can produce quinones or other oxidized derivatives .

Scientific Research Applications

1-Benzyl-2,3,4,5,6-pentaphenylpyridin-1-ium bromide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,3,4,5,6-pentaphenylpyridin-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The quaternary ammonium group can facilitate binding to negatively charged sites on proteins or nucleic acids, leading to inhibition or modulation of their activity. The phenyl groups may also contribute to hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-2,3,4,5,6-pentaphenylpyridin-1-ium bromide is unique due to its combination of a quaternary ammonium group and multiple phenyl substitutions. This structure imparts distinct chemical and physical properties, making it valuable for a wide range of applications .

Properties

IUPAC Name

1-benzyl-2,3,4,5,6-pentakis-phenylpyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H32N.BrH/c1-7-19-32(20-8-1)31-43-41(36-27-15-5-16-28-36)39(34-23-11-3-12-24-34)38(33-21-9-2-10-22-33)40(35-25-13-4-14-26-35)42(43)37-29-17-6-18-30-37;/h1-30H,31H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVKNFKAIMVGOE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H32BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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